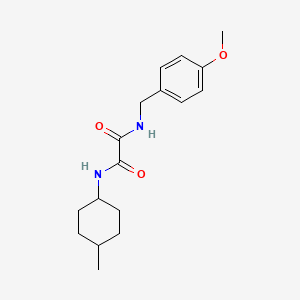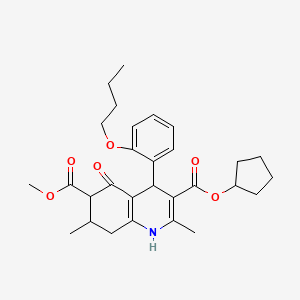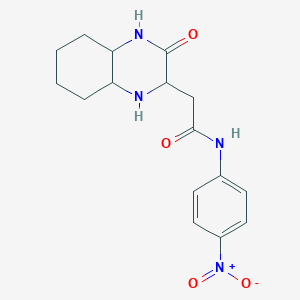
N-(4-methoxybenzyl)-N'-(4-methylcyclohexyl)ethanediamide
Descripción general
Descripción
N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxybenzyl group and a methylcyclohexyl group attached to an ethanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzylamine and 4-methylcyclohexylamine as the primary starting materials.
Formation of Intermediate: These amines are reacted with ethyl chloroformate to form the corresponding carbamates.
Coupling Reaction: The carbamates are then coupled with ethylenediamine under controlled conditions to form the desired ethanediamide.
Industrial Production Methods: In an industrial setting, the production of N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of diamines.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It may be utilized in the development of novel materials with specific properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions.
Industrial Applications: Potential use in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate specific biochemical pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
- N-(4-methoxybenzyl)-N’-(4-methylphenyl)ethanediamide
- N-(4-methoxyphenyl)-N’-(4-methylcyclohexyl)ethanediamide
Comparison:
- Structural Differences: The presence of different substituents on the aromatic ring or the cyclohexyl group.
- Unique Properties: N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide may exhibit unique reactivity or biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(4-methylcyclohexyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-3-7-14(8-4-12)19-17(21)16(20)18-11-13-5-9-15(22-2)10-6-13/h5-6,9-10,12,14H,3-4,7-8,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVGSOJESGGWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]-4-methoxy-3-nitrobenzenesulfonamide](/img/structure/B4126036.png)

![methyl 2-{[(2-{[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}hydrazino)carbonothioyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4126048.png)


![4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4126065.png)
![8-[3-methyl-4-(1H-pyrrol-1-yl)benzoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4126070.png)
![N-(2-carbamoylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4126086.png)
![N-[2-(butan-2-yl)phenyl]-2-(ethylsulfanyl)benzamide](/img/structure/B4126093.png)
![N-biphenyl-2-yl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4126099.png)


![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)sulfonylpyrrolidin-2-one](/img/structure/B4126139.png)
